molecular formula C18H18N2O3S B13361867 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13361867
M. Wt: 342.4 g/mol
InChI Key: HRGPRBLWGFPMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-5-ylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via catalytic hydrogenation of the indene derivative .

The next step involves the formation of the 2-oxoethyl ester. This can be accomplished by reacting the amine with an appropriate acylating agent, such as ethyl chloroformate, under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations .

Mechanism of Action

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-24-17-15(6-3-9-19-17)18(22)23-11-16(21)20-14-8-7-12-4-2-5-13(12)10-14/h3,6-10H,2,4-5,11H2,1H3,(H,20,21)

InChI Key

HRGPRBLWGFPMEU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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